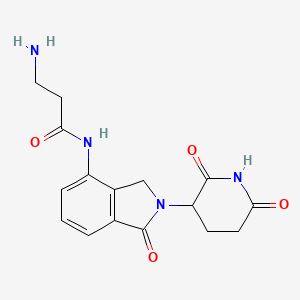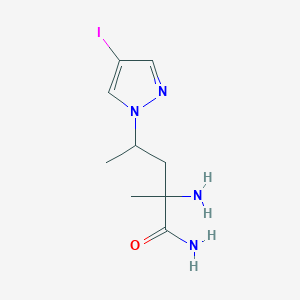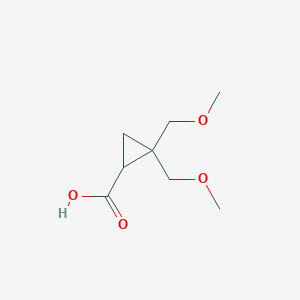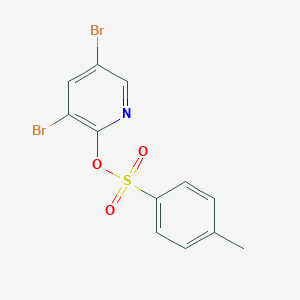
7-Bromo-4-chloro-3-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4-chloro-3-quinolinesulfonamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and sulfonamide groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-3-quinolinesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a fusion product of a benzene ring and a pyridine nucleus.
Bromination: Quinoline is brominated using bromine in nitrobenzene to yield 4-bromoquinoline.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent to obtain 7-bromo-4-chloroquinoline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
化学反应分析
Types of Reactions
7-Bromo-4-chloro-3-quinolinesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
科学研究应用
7-Bromo-4-chloro-3-quinolinesulfonamide has several scientific research applications:
作用机制
The mechanism of action of 7-Bromo-4-chloro-3-quinolinesulfonamide involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
7-Bromo-4-chloro-3-nitroquinoline: Similar structure but with a nitro group instead of a sulfonamide.
7-Bromo-4-chloro-6-nitroquinazoline: Contains a quinazoline ring instead of a quinoline ring.
Uniqueness
7-Bromo-4-chloro-3-quinolinesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
属性
分子式 |
C9H6BrClN2O2S |
|---|---|
分子量 |
321.58 g/mol |
IUPAC 名称 |
7-bromo-4-chloroquinoline-3-sulfonamide |
InChI |
InChI=1S/C9H6BrClN2O2S/c10-5-1-2-6-7(3-5)13-4-8(9(6)11)16(12,14)15/h1-4H,(H2,12,14,15) |
InChI 键 |
MCKOMBUEARMTOI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)
amine](/img/structure/B13481674.png)





![8-Methoxy-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13481694.png)


![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)



